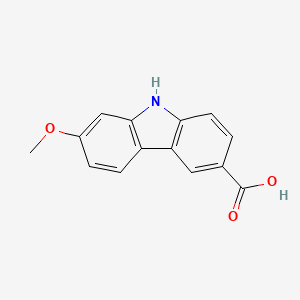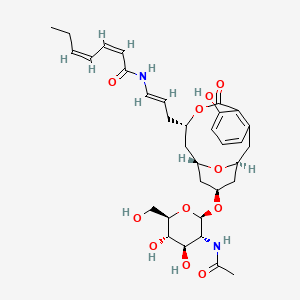
Pinguisenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinguisenol is a sesquiterpenoid. It has a role as a metabolite.
Scientific Research Applications
Total Synthesis of Pinguisenol
Pinguisenol, a sesquiterpene, has been a subject of interest in synthetic chemistry due to its complex molecular structure. Researchers have developed methods for the total synthesis of pinguisenol. For instance, Srikrishna and Vijaykumar (2000) described the enantiospecific total synthesis of (+)-pinguisenol, highlighting techniques like the orthoester Claisen rearrangement and intramolecular cyclopropanation (Srikrishna & Vijaykumar, 2000). Similarly, Shiina et al. (2007) achieved the total synthesis of pinguisane-type sesquiterpenoids, including pinguisenol, using the Mukaiyama aldol reaction and Diels–Alder dimerization reaction (Shiina et al., 2007).
Synthesis Techniques and Chemical Analysis
Various studies have explored different synthesis techniques and chemical analyses of pinguisenol. Yadav et al. (2017) developed an enantioselective approach to pinguisane sesquiterpenes, including pinguisenol, utilizing key reactions like regioselective thioketal protection and stereoselective cyclopropanation (Yadav et al., 2017). Harada et al. (2002) accomplished the efficient synthesis of 7-O-methyldehydropinguisenol, a variant of pinguisenol, using palladium-catalyzed 1,7-enyne cycloisomerization (Harada et al., 2002).
Potential Bioindicator Applications
In the context of environmental studies, Orchomenella pinguis, a benthic amphipod, has been suggested as a potential bioindicator for contamination in the Arctic. This highlights the indirect association of pinguisenol with ecological research, emphasizing the significance of such compounds in understanding environmental impacts (Bach et al., 2009).
properties
Product Name |
Pinguisenol |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1R,3aS,4S,5S,7aS)-5-ethenyl-1,3a,4,7a-tetramethyl-1,2,3,4,6,7-hexahydroinden-5-ol |
InChI |
InChI=1S/C15H26O/c1-6-15(16)10-9-13(4)11(2)7-8-14(13,5)12(15)3/h6,11-12,16H,1,7-10H2,2-5H3/t11-,12+,13+,14+,15-/m1/s1 |
InChI Key |
TUCSIUBDOHTKKQ-CAEXGNQWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@]1(CC[C@@]([C@H]2C)(C=C)O)C)C |
Canonical SMILES |
CC1CCC2(C1(CCC(C2C)(C=C)O)C)C |
synonyms |
pinguisenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis-[2-(9Z-octadecenoyl)-3-lyso-sn-glycero]-1-phosphate](/img/structure/B1248504.png)

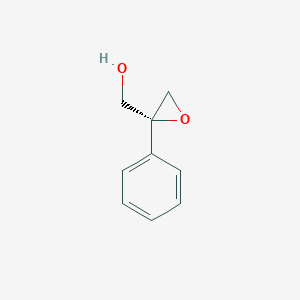

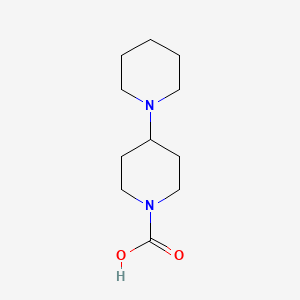

![(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1248513.png)

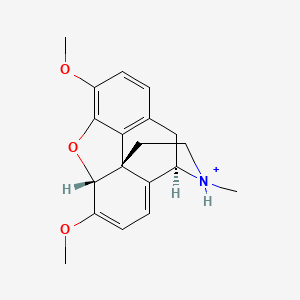
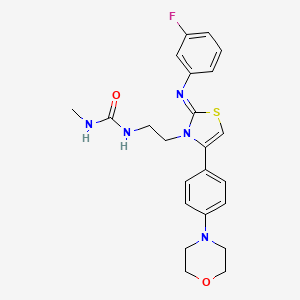
![Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside]](/img/structure/B1248521.png)
